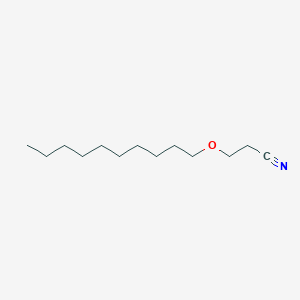

3-(Decyloxy)propionitrile

Description

Contextualizing 3-(Decyloxy)propionitrile within the Nitrile Functional Group Family

This compound, as its name suggests, is a member of the nitrile family of organic compounds. Nitriles are characterized by the presence of a cyano (-C≡N) functional group, which consists of a carbon atom triple-bonded to a nitrogen atom. This functional group imparts a unique set of physical and chemical properties to the molecule, including polarity and the ability to participate in a variety of chemical transformations.

Structurally, this compound features a ten-carbon alkyl chain (decyloxy group) attached to a propionitrile (B127096) backbone via an ether linkage. This combination of a long, nonpolar hydrocarbon tail and a polar nitrile head gives the molecule an amphiphilic character.

The nitrile group is a versatile functional group in organic synthesis. It can be hydrolyzed to form carboxylic acids, reduced to primary amines, or react with organometallic reagents to form ketones. This reactivity makes nitriles, including this compound, valuable intermediates in the synthesis of a wide range of more complex molecules.

Below is a table summarizing the key chemical identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 3-(Decyloxy)propanenitrile |

| CAS Number | 16728-51-1 |

| Molecular Formula | C₁₃H₂₅NO |

| Molecular Weight | 211.35 g/mol |

| Synonyms | 3-(Decyloxy)propanenitrile, 4-Oxatetradecanonitrile, β-(Decyloxy)propionitrile |

Academic Significance and Interdisciplinary Research Relevance of this compound in Contemporary Chemical Science

The academic significance of this compound stems primarily from its role as a key synthetic intermediate and building block in various fields of chemical science. Its bifunctional nature, possessing both an ether linkage and a nitrile group, allows for a diverse range of chemical modifications, making it a valuable precursor for more complex molecular architectures.

Organic Synthesis: A prominent application of this compound is in the synthesis of 3-(decyloxy)propan-1-amine. This transformation is typically achieved through the reduction of the nitrile group, a fundamental reaction in organic chemistry. The resulting amine is a valuable surfactant and corrosion inhibitor. The synthesis of the parent nitrile itself is often achieved through the cyanoethylation of decanol (B1663958), where acrylonitrile (B1666552) reacts with decanol in the presence of a base.

Materials Science: The unique molecular structure of this compound, with its long alkyl chain, makes it a subject of interest in materials science. Specifically, it has been explored as a precursor in the synthesis of novel liquid crystalline materials. For instance, research has shown that alkoxy-substituted nitriles can be incorporated into the molecular design of luminescent liquid crystals, where the long alkyl chains contribute to the formation of desired mesophases. rsc.orgnih.govuomustansiriyah.edu.iq

Pharmaceutical Research: While direct applications are less common, the structural motif of this compound is relevant in medicinal chemistry. For example, related dialkoxy propionitrile derivatives are intermediates in the synthesis of important biological compounds like cytosine and vitamin B1 precursors. google.com This highlights the potential of such nitrile compounds as building blocks for creating libraries of molecules for drug discovery.

The interdisciplinary relevance of this compound is evident in its application across organic synthesis, materials science, and medicinal chemistry. As researchers continue to explore novel synthetic methodologies and the design of advanced materials, the utility of such versatile building blocks is likely to expand.

Below is a table detailing some of the physicochemical properties of this compound:

| Property | Value |

| Boiling Point | 103 °C at 0.03 Torr |

| Density | Not available |

| Appearance | Liquid |

Structure

3D Structure

Properties

CAS No. |

16728-51-1 |

|---|---|

Molecular Formula |

C13H25NO |

Molecular Weight |

211.34 g/mol |

IUPAC Name |

3-decoxypropanenitrile |

InChI |

InChI=1S/C13H25NO/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14/h2-10,12-13H2,1H3 |

InChI Key |

VBBZORLTUCTLEO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOCCC#N |

Canonical SMILES |

CCCCCCCCCCOCCC#N |

Other CAS No. |

16728-51-1 |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies for 3 Decyloxy Propionitrile and Analogous Derivatives

Strategies for Introducing the Decyloxy Moiety

The formation of the ether bond is a critical step in the synthesis of 3-(decyloxy)propionitrile. This is typically accomplished through nucleophilic substitution reactions where an alkoxide attacks an alkyl halide.

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.com In this pathway, a deprotonated alcohol, or alkoxide, acts as the nucleophile, attacking an organohalide to form the ether linkage. wikipedia.org

For the synthesis of this compound, this involves the reaction of sodium decyloxide (the sodium salt of decyl alcohol) with a 3-halopropionitrile, such as 3-bromopropionitrile. The alkoxide ion performs a backside attack on the electrophilic carbon atom bonded to the halogen, displacing the halide leaving group in a single, concerted step. masterorganicchemistry.com To maximize the yield of the desired ether product, primary alkyl halides are strongly preferred, as secondary and tertiary halides tend to undergo a competing E2 elimination reaction, especially in the presence of a strong base like an alkoxide. libretexts.orgtaylorandfrancis.com The reaction is often carried out in polar aprotic solvents like THF, which can solvate the cation but not the nucleophile, thus enhancing its reactivity. chem-station.com

Table 1: Williamson Ether Synthesis for this compound

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Approx. Yield (%) |

|---|---|---|---|---|

| Sodium Decyloxide | 3-Bromopropionitrile | THF | 25 | 40–50 |

An alternative application of the Williamson synthesis principles involves starting with 3-hydroxypropanenitrile (ethylene cyanohydrin). In this approach, the alcohol is the precursor to the nucleophile. A strong base, such as sodium hydride (NaH), is used to deprotonate the terminal hydroxyl group of 3-hydroxypropanenitrile, forming the corresponding alkoxide in situ. masterorganicchemistry.com

This alkoxide then acts as the nucleophile, reacting with a primary decyl halide, like decyl bromide or decyl chloride. The reaction proceeds through the same SN2 mechanism described previously, with the alkoxide displacing the halide to form the decyloxy ether bond. This method is effective because it utilizes a readily available nitrile precursor and a primary alkyl halide, which is ideal for the SN2 pathway. libretexts.org

Formation of the Propionitrile (B127096) Backbone

These strategies focus on constructing the three-carbon nitrile chain onto the decyl alcohol.

The cyanoethylation of decyl alcohol represents a common and efficient method for synthesizing this compound. This reaction is a specific type of Michael addition, which involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or, in this case, an unsaturated nitrile like acrylonitrile (B1666552) (CH2=CHCN). researchgate.netresearchgate.net

The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH), which deprotonates the decyl alcohol to form the nucleophilic decyloxide anion. researchgate.net This anion then attacks the β-carbon of the acrylonitrile double bond, leading to the formation of a resonance-stabilized carbanion intermediate, which is subsequently protonated by the alcohol to yield the final this compound product and regenerate the alkoxide catalyst. researchgate.net The reaction is generally run at moderate temperatures in a solvent like DMF.

Table 2: Michael Addition for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Approx. Yield (%) |

|---|---|---|---|---|---|

| Decyl Alcohol | Acrylonitrile | NaOH | DMF | 50 | 70–80 |

This pathway is identical to the Williamson ether synthesis described in section 2.1.1 but is viewed from the perspective of modifying a halogenated precursor. The key starting material is a 3-halopropionitrile, such as 3-chloropropionitrile. wikipedia.orgnih.gov This molecule serves as the electrophile in an SN2 reaction.

The nucleophile is the decyloxide anion, generated by reacting decyl alcohol with a strong base. The decyloxide attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming the ether. This method's success relies on the principles of SN2 reactions, where a good leaving group (halide) and a primary electrophilic carbon are essential for high yields of the substitution product over the elimination product. libretexts.org

Advanced Catalytic Pathways in this compound Synthesis

Solid base catalysts have proven highly effective for the Michael addition of alcohols to acrylonitrile. researchgate.net Examples include:

Modified Hydrotalcites : Mg-Al hydrotalcites, which are layered double hydroxides, have been identified as highly active, reusable, and air-stable heterogeneous catalysts for the cyanoethylation of various alcohols. researchgate.net Their catalytic activity is linked to the basic sites on their surface. researchgate.net

Supported Alkali Carbonates : Catalysts such as potassium carbonate (K2CO3) supported on zeolites (e.g., ZSM-5) have demonstrated excellent activity and selectivity in solvent-free systems. researchgate.net For the reaction between methanol (B129727) and acrylonitrile, a 10% K2CO3/ZSM-5 catalyst achieved a 98.3% conversion with 100% selectivity for the desired 3-methoxypropanenitrile, and the catalyst was shown to be recyclable. researchgate.net

For related alkoxy propionitriles, more complex catalytic systems have been explored. For instance, the synthesis of 3,3-dialkoxypropionitriles from acrylonitrile has been achieved using palladium and copper-based catalysts (e.g., PdCl2(MeCN)2/CuCl2) in supercritical carbon dioxide, demonstrating high conversion and selectivity. google.com Other systems for similar transformations include palladium chloride combined with phosphomolybdovanadium heteropolyacids supported on activated carbon. google.com These advanced catalytic approaches highlight the ongoing efforts to create more sustainable and efficient synthetic routes.

Table 3: Comparison of Synthetic Methods for this compound

| Method | Key Reactants | Conditions | Approx. Yield (%) | Key Features |

|---|---|---|---|---|

| Williamson Ether Synthesis | Sodium Decyloxide, 3-Bromopropionitrile | THF, 25°C | 40–50 | Classic SN2 reaction; precursor instability can be a challenge. |

| Michael Addition (Cyanoethylation) | Decyl Alcohol, Acrylonitrile | NaOH, DMF, 50°C | 70–80 | High yield; potential for side polymerization of acrylonitrile. |

| Advanced Heterogeneous Catalysis | Decyl Alcohol, Acrylonitrile | e.g., K2CO3/Zeolite, Solvent-free | High (by analogy) researchgate.net | Reusable catalyst, environmentally cleaner process. researchgate.netresearchgate.net |

Transition Metal Catalysis for Nitrile Functionalization (e.g., Palladium-Catalyzed Reactions)

Transition metal catalysis, particularly using palladium, offers powerful tools for the formation of C-CN bonds. While direct palladium-catalyzed cyanation of ethers is not a standard transformation, palladium-catalyzed cross-coupling reactions are instrumental in synthesizing precursors or analogs of this compound. These methods are known for their high efficiency and broad functional group tolerance. nih.govchinesechemsoc.org

Palladium-catalyzed cyanation reactions typically involve the coupling of an aryl or alkyl halide (or pseudo-halide) with a cyanide source. nih.gov For instance, an aryl bromide containing a decyloxy group could be cyanated using palladium catalysis to introduce the nitrile functionality. Common cyanide sources include zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]), the latter being a less toxic alternative. nih.gov The choice of ligands, such as sterically demanding, electron-rich phosphines, is crucial for the success of these reactions, particularly with challenging substrates like electron-rich aryl chlorides.

A general scheme for palladium-catalyzed cyanation is as follows: Ar-X + M-CN Ar-CN + M-X (where Ar-X is an aryl halide, and M-CN is a cyanide source)

Recent advancements have also focused on the decarbonylative cyanation of aryl carboxylic acids and the cyanation of aryl thioethers, expanding the scope of substrates for nitrile synthesis. acs.orgorganic-chemistry.org Nickel-catalyzed reactions have also emerged as a powerful alternative for the cyanation of aryl and alkyl halides, sometimes offering complementary reactivity to palladium systems. acs.org Dual photoredox-nickel catalysis represents a benign approach for the cyanation of aryl halides under mild conditions. chinesechemsoc.org

Table 1: Examples of Palladium-Catalyzed Cyanation Reactions

| Catalyst/Ligand | Cyanide Source | Substrate Type | Key Features |

|---|---|---|---|

| Pd/C | K₄[Fe(CN)₆] | Aryl bromides, activated aryl chlorides | Heterogeneous, ligand-free, recyclable catalyst. organic-chemistry.org |

| Pd(OAc)₂ / t-Bu₃P | NaCN | Aryl bromides | Uses low-boiling, recyclable solvents. organic-chemistry.org |

| Palladacycle Precatalyst | K₄[Fe(CN)₆] | (Hetero)aryl chlorides and bromides | Highly effective for a broad range of substrates. nih.gov |

| NiCl₂(dppp) / Zn | Zn(CN)₂ | Aryl thioethers | Involves C-S bond activation. acs.org |

Applications of "Click Chemistry" (e.g., Copper-Catalyzed Alkyne–Azide Cycloaddition) in Decyloxy-Containing Systems

"Click chemistry," a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. illinois.edunih.gov The premier example of a click reaction is the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an alkyne and an azide. organic-chemistry.orgjetir.orgwikipedia.org This methodology can be applied to synthesize analogs of this compound where the linear ether chain is replaced by a structure containing a triazole moiety.

For instance, a decyloxy-containing alkyne could be reacted with an azide-functionalized nitrile, or vice versa, to generate a triazole-linked analog. The CuAAC reaction is exceptionally robust, proceeding under mild conditions, often in aqueous solvents, and tolerating a wide variety of functional groups. organic-chemistry.orgjetir.org This makes it a powerful tool for molecular assembly and the synthesis of complex architectures.

The general reaction scheme is as follows: R₁-C≡CH + N₃-R₂ 1,4-disubstituted 1,2,3-triazole

The copper(I) catalyst can be generated in situ from copper(II) salts, such as CuSO₄, with a reducing agent like sodium ascorbate. wikipedia.org The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. jetir.org

Table 2: Features of Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

| Feature | Description |

|---|---|

| Reaction Type | 1,3-Dipolar Cycloaddition |

| Reactants | Terminal alkyne and an azide |

| Catalyst | Copper(I) species |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Key Advantages | High yield, high regioselectivity, mild reaction conditions, wide functional group tolerance. illinois.eduorganic-chemistry.orgjetir.org |

| Rate Acceleration | 10⁷ to 10⁸ compared to the uncatalyzed reaction. organic-chemistry.orgjetir.org |

Stereoselective Synthesis Approaches for this compound Analogues

While this compound itself is achiral, the synthesis of its analogs bearing stereocenters necessitates stereoselective methods. Asymmetric synthesis aims to control the formation of stereoisomers, leading to enantiomerically enriched or pure products. This is particularly important in the synthesis of bioactive molecules where stereochemistry often dictates biological activity.

One approach to chiral nitrile synthesis is through the asymmetric Strecker reaction, which involves the addition of cyanide to an imine. Catalytic asymmetric versions of this reaction, using chiral catalysts, can produce chiral α-amino nitriles with high enantioselectivity. nih.gov For example, a scandium(III)-catalyzed three-component Mannich reaction of silyl (B83357) ketene (B1206846) imines has been shown to produce β-amino nitriles asymmetrically. nih.gov

Another strategy involves the use of chiral auxiliaries or catalysts in alkylation or cyclization reactions of nitrile-containing substrates. duq.edu C-metalated nitriles can act as chiral nucleophiles, reacting with electrophiles to install new stereocenters with high diastereoselectivity. duq.edu Furthermore, biocatalysis using enzymes like nitrile hydratases or amidases can be employed for the kinetic resolution of racemic nitriles or for the enantioselective hydrolysis of nitriles to produce chiral amides or carboxylic acids. researchgate.net

Table 3: Approaches to Stereoselective Synthesis of Nitrile Analogues

| Method | Description | Example |

|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. | Sc(III)-catalyzed asymmetric Mannich reaction to form β-amino nitriles. nih.gov |

| Biocatalysis | Employment of enzymes for stereoselective transformations. | Rhodococcus erythropolis AJ270 for the hydrolysis of β-amino-β-phenyl-propionitrile derivatives. researchgate.net |

| Chiral Nucleophiles | Generation and reaction of chiral nitrile-stabilized carbanions. | Diastereoselective alkylation of C-magnesiated nitriles. duq.edu |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Ritter reaction of chiral nitriles with racemic alcohols. rsc.org |

Green Chemistry Principles and Sustainable Synthetic Routes for Nitrile Derivatives

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. journals.co.za For the synthesis of nitriles, this often involves avoiding toxic cyanide reagents, using environmentally benign solvents, and employing catalytic methods to improve atom economy and energy efficiency.

One of the key green approaches to nitrile synthesis is the dehydration of amides or aldoximes. nih.govorganic-chemistry.orgchemistrysteps.com Biocatalytic methods using aldoxime dehydratases offer a cyanide-free route to nitriles from readily available aldehydes under mild, aqueous conditions. nih.govmdpi.comresearchgate.net This enzymatic process aligns well with green chemistry principles by operating at ambient temperature and pressure and using water as a solvent. nih.gov

Other green strategies include:

Electrosynthesis: The direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) using a simple nickel catalyst in aqueous electrolytes provides a cost-effective and mild alternative to traditional methods. rsc.org

Use of Safer Cyanide Sources: Replacing highly toxic cyanide sources like HCN or NaCN with less hazardous alternatives such as K₄[Fe(CN)₆] in transition metal-catalyzed reactions improves the safety profile of the synthesis. nih.gov

Catalysis in Green Solvents: Performing reactions in water or other environmentally friendly solvents reduces the reliance on volatile organic compounds. researchgate.net The hydration of nitriles to amides, for example, can be effectively carried out in water using heterogeneous catalysts. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Dehydration reactions are a good example of atom-economic processes.

Table 4: Green Chemistry Approaches for Nitrile Synthesis

| Principle | Application in Nitrile Synthesis |

|---|---|

| Prevention | Designing syntheses to avoid waste generation. |

| Atom Economy | Dehydration of amides and aldoximes. nih.govorganic-chemistry.org |

| Less Hazardous Chemical Syntheses | Use of non-toxic cyanide sources like K₄[Fe(CN)₆]. nih.gov |

| Safer Solvents and Auxiliaries | Performing reactions in water. researchgate.net |

| Design for Energy Efficiency | Electrosynthesis at room temperature; biocatalysis under mild conditions. mdpi.comrsc.org |

| Use of Renewable Feedstocks | Synthesis of nitriles from biomass-derived aldehydes. acs.org |

| Catalysis | Transition metal and enzyme catalysis to improve efficiency and reduce byproducts. journals.co.zaresearchgate.net |

Spectroscopic and Advanced Analytical Characterization of 3 Decyloxy Propionitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and relative number of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). jchps.comcore.ac.ukresearchgate.net For 3-(Decyloxy)propionitrile, NMR analysis would confirm the presence and connectivity of the decyloxy and propionitrile (B127096) moieties.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The decyl chain would produce a characteristic triplet for the terminal methyl group (CH₃) around 0.88 ppm and a complex multiplet for the internal methylene (B1212753) groups (-(CH₂)₈-) between 1.2-1.6 ppm. The methylene group adjacent to the ether oxygen (-O-CH₂-) would be deshielded, appearing as a triplet around 3.5 ppm. The two methylene groups of the propionitrile fragment would also appear as distinct triplets: the one adjacent to the ether oxygen (-O-CH₂-CH₂-CN) around 3.7 ppm and the one adjacent to the nitrile group (-CH₂-CN) at a higher field, around 2.6 ppm.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary data, with a signal for each of the 13 carbon atoms. The nitrile carbon (C≡N) is expected to appear in the 118-120 ppm region. The carbons of the decyl chain would resonate in the aliphatic region (14-32 ppm), while the carbons bonded to the ether oxygen would be shifted downfield (approximately 60-70 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort the data.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| CH₃-(CH₂)₈- | ~ 0.88 | Triplet | ~ 14.1 |

| CH₃-(CH₂)₈- | ~ 1.2-1.6 | Multiplet | ~ 22.7-31.9 |

| -O-CH₂-(CH₂)₈- | ~ 3.5 | Triplet | ~ 70.0 |

| -O-CH₂-CH₂-CN | ~ 3.7 | Triplet | ~ 65.0 |

| -O-CH₂-CH₂-CN | ~ 2.6 | Triplet | ~ 18.0 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several key absorption bands. The most prominent would be a sharp, medium-intensity band around 2245-2255 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. chemicalbook.com The presence of the ether linkage would be confirmed by a strong C-O-C stretching band in the region of 1100-1150 cm⁻¹. Additionally, strong bands corresponding to C-H stretching vibrations of the alkyl chain would be observed between 2850 and 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch is also Raman active and would appear in a similar region as in the IR spectrum. The long alkyl chain would likely produce strong C-H bending and stretching signals.

Table 2: Characteristic Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort the data.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Alkyl (C-H) | Stretch | 2850-3000 | Strong |

| Nitrile (C≡N) | Stretch | 2245-2255 | Medium, Sharp |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nist.gov

For this compound (C13H25NO), high-resolution mass spectrometry (HRMS) would confirm the molecular weight of 211.3476 Da. In a standard electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 211 would be observed. The fragmentation pattern would be dictated by the structure, with likely cleavage points being the C-O ether bonds. Key fragmentation pathways would include alpha-cleavage adjacent to the ether oxygen and the loss of the decyl radical, leading to significant fragment ions.

Table 3: Predicted Mass Spectrometry Fragments for this compound This table is interactive. Click on the headers to sort the data.

| Fragment Ion (m/z) | Proposed Structure / Loss |

|---|---|

| 211 | [M]⁺ Molecular Ion |

| 196 | [M - CH₃]⁺ |

| 70 | [CH₂CH₂CN]⁺ |

| 55 | [CH₂=CH-CN]⁺ |

X-ray Diffraction (XRD) Techniques for Solid-State Structure and Crystalline Phase Analysis (e.g., Single Crystal, Powder X-ray Diffraction)

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. ubc.ca Since this compound is a liquid at ambient temperatures, XRD analysis would necessitate low-temperature crystallization. echemi.com

If a single crystal could be grown, single-crystal XRD would provide precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state, as well as details about intermolecular interactions and crystal packing. Powder X-ray Diffraction (PXRD) could be used on a polycrystalline sample to identify the crystalline phase and determine unit cell parameters. researchgate.net While no XRD data for this compound is currently available, such studies would be crucial for understanding its solid-state properties.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the compound's elemental composition and purity. For this compound (C13H25NO), the theoretical elemental composition provides a benchmark for experimental verification.

Table 4: Elemental Composition of this compound (C13H25NO) This table is interactive. Click on the headers to sort the data.

| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 13 | 156.143 | 73.88% |

| Hydrogen (H) | 1.008 | 25 | 25.200 | 11.92% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.63% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 7.57% |

| Total | | | 211.349 | 100.00% |

Chromatographic Techniques Coupled with Mass Spectrometry (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. When coupled with mass spectrometry, they provide a powerful tool for both separation and identification. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility, this compound is well-suited for GC-MS analysis. jmb.or.kr A sample would be injected into the gas chromatograph, where it would travel through a capillary column (e.g., a nonpolar DB-5ms or a mid-polar DB-17ms). The retention time would be characteristic of the compound under specific conditions. The separated compound would then enter the mass spectrometer for ionization and detection, confirming its identity via its mass spectrum and fragmentation pattern. This method is highly effective for detecting and quantifying volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another valuable technique, particularly for analyzing less volatile compounds or complex mixtures. unimi.it For this compound, reverse-phase LC using a C18 column with a mobile phase of acetonitrile (B52724) and water would be a common approach. Detection via mass spectrometry would likely employ atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) to generate ions for analysis. LC-MS is crucial for identifying non-volatile impurities and for analyzing the compound in complex matrices. plos.org

Lack of Specific Research Data on Surface Characterization of this compound

A thorough search of scientific literature and databases reveals a significant gap in detailed research specifically focused on the surface characterization of this compound thin films and interfaces using techniques such as X-ray Photoelectron Spectroscopy (XPS). While general principles of XPS and its application to organic thin films are well-documented, specific experimental data, detailed research findings, and data tables for this compound are not available in the public domain.

Studies on other organic compounds containing cyano groups or long alkyl chains exist, but this information cannot be extrapolated to accurately describe the specific surface properties of this compound without direct experimental evidence. The unique combination of the decyloxy group and the propionitrile moiety would result in distinct surface chemistry and interfacial behavior that requires dedicated investigation.

Due to the absence of specific research on this compound, it is not possible to provide an article with the requested detailed research findings and data tables for the "" under the specified section "3.8. Surface Characterization Techniques for Thin Film and Interfacial Studies (e.g., X-ray Photoelectron Spectroscopy)." Generating such content would require speculation and would not adhere to the principles of scientific accuracy.

Further empirical research is needed to elucidate the surface characteristics of this compound and to generate the specific data required to fulfill the detailed outline provided.

Theoretical and Computational Investigations of 3 Decyloxy Propionitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the electronic structure and preferred three-dimensional shape (conformation) of a molecule. chembites.orgresearchgate.net These calculations solve approximations of the Schrödinger equation to find the lowest energy state of the molecule, revealing crucial information about its stability, reactivity, and geometry. northwestern.edu

For 3-(decyloxy)propionitrile, DFT calculations would be used to optimize the molecular geometry. The nitrile group's carbon and nitrogen atoms are sp-hybridized, enforcing a nearly linear C-C≡N bond angle of approximately 180°. libretexts.org The presence of the highly electronegative nitrogen atom results in a strong dipole moment, with significant negative charge localized on the nitrogen. The ether oxygen also contributes to the molecule's polarity. The long, flexible decyl chain, however, is nonpolar and can adopt numerous conformations through rotation around its C-C single bonds. Quantum calculations can identify the most energetically favorable conformers, which are often a result of a balance between stabilizing intramolecular interactions and destabilizing steric repulsions.

Key electronic properties derived from these calculations include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MEP map would visually confirm the high electron density around the nitrile and ether groups, marking them as sites for electrophilic attack or hydrogen bonding. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and electronic excitation properties.

Table 1: Predicted Electronic Properties of Alkanenitriles and Ethers from DFT Calculations

| Property | Alkanenitrile Moiety (-CH₂-C≡N) | Alkoxy Ether Moiety (-CH₂-O-CH₂) |

| Hybridization of Key Atoms | C, N: sp | O: sp³ |

| Key Bond Angles | C-C≡N: ~180° | C-O-C: ~112° |

| Electron Density | High localization on Nitrogen | High localization on Oxygen |

| Expected Dipole Moment | Strong contribution | Moderate contribution |

Note: This table presents generalized data based on quantum chemical studies of related functional groups to infer the properties of this compound.

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly

While quantum chemistry focuses on individual molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system, including bonded (stretching, bending, torsion) and non-bonded (van der Waals, electrostatic) interactions. mdpi.com

For a liquid state simulation of this compound, MD would reveal the nature of its intermolecular interactions. The polar nitrile head groups would be expected to engage in strong dipole-dipole interactions, potentially forming antiparallel arrangements to stabilize the system. The ether linkage can act as a hydrogen bond acceptor. libretexts.org Concurrently, the long nonpolar decyl chains would interact through weaker van der Waals forces, favoring arrangements that maximize contact and lead to local ordering. acs.org

These competing interactions suggest that this compound could exhibit complex liquid structuring or self-assembly behavior. Depending on conditions, the interplay between the polar head groups and nonpolar tails could lead to the formation of micelles or layered structures, similar to surfactants. MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding one atom at a certain distance from another, providing a clear picture of the local molecular environment. researchgate.net

Computational Modeling of Spectroscopic Signatures and Photophysical Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical spectra for infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can be calculated using DFT, often showing excellent agreement with experimental results. nih.govgoogle.com

The calculated IR spectrum of this compound would be dominated by several key vibrational modes. A sharp, intense peak characteristic of the C≡N triple bond stretch would be predicted in the 2240-2260 cm⁻¹ region. Strong C-O stretching vibrations from the ether group would appear around 1100 cm⁻¹, while various C-H stretching and bending modes from the alkyl chain would be present in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively. nasa.gov

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov The ¹³C NMR spectrum would be particularly informative, with the nitrile carbon appearing far downfield (~120 ppm) and the carbons adjacent to the ether oxygen also showing characteristic shifts. The ¹H NMR would allow for the assignment of protons along the alkyl chain. Comparing computed spectra with experimental data helps to confirm the molecular structure and identify different conformational states. nih.gov

Table 2: Predicted Key Spectroscopic Signatures for this compound

| Spectroscopy Type | Functional Group | Expected Signature/Chemical Shift |

| Infrared (IR) | Nitrile (-C≡N) | ~2240-2260 cm⁻¹ (sharp, intense stretch) |

| Infrared (IR) | Ether (C-O-C) | ~1070-1150 cm⁻¹ (strong stretch) |

| Infrared (IR) | Alkyl (C-H) | ~2850-3000 cm⁻¹ (stretch) |

| ¹³C NMR | Nitrile (-C ≡N) | ~117-121 ppm |

| ¹³C NMR | Alkoxy (-C H₂-O-) | ~65-75 ppm |

| ¹H NMR | Alkoxy (-C H₂-O-) | ~3.5-3.7 ppm |

Note: The values in this table are estimations based on computational and experimental data for compounds containing similar functional groups.

Structure–Property Relationship Predictions

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties and biological activities of chemicals based on their molecular structure. scispace.comnih.gov These models correlate calculated molecular descriptors—numerical values representing topological, electronic, or geometric features—with experimentally measured properties. nih.gov

For this compound, a QSPR model could be developed to predict physicochemical properties like boiling point, viscosity, or solubility. acs.org The first step involves calculating a wide range of molecular descriptors. Important descriptors for this molecule would likely include:

Topological descriptors: Molecular weight, number of rotatable bonds, and connectivity indices that describe the size and branching of the decyl chain.

Electronic descriptors: Dipole moment, polar surface area (PSA), and atomic charges, which quantify the influence of the polar nitrile and ether groups.

Geometric descriptors: Molecular surface area and volume.

Once these descriptors are calculated for a series of related alkoxypropionitriles with known properties, statistical techniques like multiple linear regression or machine learning algorithms are used to build a predictive model. bonviewpress.com Such a model could predict, for example, that the boiling point of this compound will be significantly influenced by its high molecular weight and polarity. scispace.com Similarly, QSAR models could be used to estimate its potential toxicity by identifying structural alerts or comparing its descriptors to those of known toxicants. acs.orgeuropa.eu

Chemical Reactivity and Transformation Mechanisms of 3 Decyloxy Propionitrile

Reaction Mechanisms Involving the Nitrile Functionality (e.g., Hydrolysis, Reduction, Alkylation)

The nitrile group of 3-(decyloxy)propionitrile is the primary site of its chemical reactivity, allowing for transformations into several other important functional groups.

Hydrolysis The nitrile functionality can be hydrolyzed to yield either a carboxylic acid or an amide intermediate. This transformation can be catalyzed by either acid or base. noaa.gov

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄ or HCl) and heat, the nitrile undergoes hydrolysis. The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. chemistrysteps.com Subsequent proton transfer and tautomerization lead to the formation of an amide intermediate. This amide can then be further hydrolyzed under the acidic conditions to produce 3-(decyloxy)propanoic acid and an ammonium (B1175870) salt. chemistrysteps.compressbooks.pubsavemyexams.com

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., aqueous NaOH), the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com Continued hydrolysis of the amide under basic conditions yields a carboxylate salt (sodium 3-(decyloxy)propanoate) and ammonia (B1221849). savemyexams.comnih.gov

Reduction The nitrile group can be reduced to a primary amine using strong reducing agents or to an aldehyde using milder reagents.

Reduction to Primary Amines : Treatment with strong hydride-donating agents like lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine. chemistrysteps.com The mechanism involves the nucleophilic addition of two hydride ions to the nitrile carbon. The first addition forms an imine anion, which is complexed with the aluminum species. A second hydride addition follows, creating a dianion. libretexts.orgpressbooks.pub Aqueous workup then protonates the nitrogen to yield 3-(decyloxy)propan-1-amine. chemistrysteps.compressbooks.pub Catalytic hydrogenation using catalysts like Raney nickel is also a common method for this transformation.

Reduction to Aldehydes : Milder reducing agents, such as Diisobutylaluminium hydride (DIBAL-H), allow for the partial reduction of the nitrile to an aldehyde. pressbooks.pub The reaction mechanism involves the formation of a Lewis acid-base complex between the nitrile and DIBAL-H, increasing the nitrile's electrophilicity. A single hydride is then transferred to the carbon atom, forming an imine-aluminum complex. libretexts.org This complex is stable at low temperatures and does not undergo further reduction. Subsequent hydrolysis during acidic workup liberates the aldehyde, 3-(decyloxy)propanal. libretexts.orgpressbooks.pub

Alkylation The nitrile group can react with organometallic reagents in a manner that results in the formation of a new carbon-carbon bond.

Reaction with Grignard Reagents : Organometallic compounds like Grignard reagents (R-MgX) can attack the electrophilic carbon of the nitrile. libretexts.org This nucleophilic addition forms an imine anion salt. This salt is then hydrolyzed during an acidic workup to an imine, which is further hydrolyzed to a ketone. libretexts.orgpressbooks.pub This reaction provides a pathway to synthesize ketones with a new alkyl group attached to the former nitrile carbon.

Table 1: Summary of Key Reactions of the Nitrile Functionality

| Reaction Type | Reagents | Intermediate(s) | Final Product(s) |

| Acid Hydrolysis | H₃O⁺, Heat | Amide | Carboxylic Acid, Ammonium Salt |

| Base Hydrolysis | OH⁻, Heat; then H₃O⁺ | Amide | Carboxylic Acid, Ammonia |

| Full Reduction | 1. LiAlH₄; 2. H₂O | Imine Anion | Primary Amine |

| Partial Reduction | 1. DIBAL-H; 2. H₃O⁺ | Imine-Aluminum Complex | Aldehyde |

| Grignard Reaction | 1. R-MgX; 2. H₃O⁺ | Imine | Ketone |

Derivatization Strategies for this compound

Derivatization involves chemically modifying a compound to produce a new substance with properties that are better suited for a specific purpose, such as chemical analysis. For this compound, derivatization strategies primarily target the reactive nitrile group, converting it into other functionalities that may be more easily detected or separated.

The hydrolysis of this compound to its corresponding carboxylic acid, 3-(decyloxy)propanoic acid, is a key derivatization strategy. Carboxylic acids are amenable to a variety of further derivatization reactions developed for metabolomic and analytical studies. nih.gov For instance, the resulting carboxylic acid can be reacted with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) and a catalyst such as pyridine. nih.gov This process converts the carboxylic acid into a 3-nitrophenylhydrazone derivative, which is highly responsive in mass spectrometry, thereby enhancing analytical sensitivity and enabling reliable quantification in complex biological samples. nih.govuvic.ca Similarly, other reagents designed for the derivatization of carboxylic acids, such as 4-bromo-N-methylbenzylamine, could be employed to facilitate detection by positive electrospray ionization tandem mass spectrometry (ESI-MS/MS). nih.gov

Role of this compound as a Synthetic Precursor or Intermediate

The versatile reactivity of the nitrile group makes this compound a valuable intermediate in organic synthesis for the creation of more complex molecules. echemi.com

One of the most direct synthetic applications of this compound is its use as a precursor for the corresponding primary amine, 3-(decyloxy)propan-1-amine. nih.govncats.io This transformation is typically achieved through the complete reduction of the nitrile functionality.

The process of catalytic hydrogenation is a common method for this conversion. In this reaction, this compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Raney nickel or cobalt are frequently used catalysts for nitrile hydrogenation. Alternatively, chemical reduction using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup also efficiently yields 3-(decyloxy)propan-1-amine. chemistrysteps.compressbooks.pub The resulting amine, which contains a long lipophilic decyl chain, can be a building block for surfactants or other amphiphilic molecules.

Table 2: Synthesis of 3-(Decyloxy)propan-1-amine

| Starting Material | Reaction | Reagents/Catalyst | Product |

| This compound | Reduction | 1. LiAlH₄ 2. H₂O | 3-(Decyloxy)propan-1-amine |

| This compound | Catalytic Hydrogenation | H₂, Raney Ni | 3-(Decyloxy)propan-1-amine |

Nitrile compounds are widely utilized as intermediates in the synthesis of a variety of complex organic structures, including pharmaceuticals, agrochemicals, and heterocyclic systems. google.comlongdom.org Related alkoxy propionitriles have been identified as important intermediates for producing medicinal compounds. For example, 3,3-dialkoxypropionitriles serve as precursors in the synthesis of cytosine derivatives and precursors to Vitamin B1. google.com

The bifunctional nature of this compound, with its ether linkage and nitrile group, makes it a potential building block for molecules that require a long-chain hydrophobic domain and a reactive site for further elaboration. The nitrile group can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are core structures in many pharmaceutical agents. longdom.org While specific examples involving this compound are not extensively documented, its structural motifs are relevant to the synthesis of complex molecules where lipophilicity is a desired characteristic.

This compound can serve as a stable precursor for the corresponding aldehyde, 3-(decyloxy)propanal. Aldehydes are highly useful intermediates in organic synthesis but can be unstable. Generating them from a stable nitrile precursor immediately before use is a common synthetic strategy.

The conversion is accomplished through a partial reduction of the nitrile using a controlled amount of a specific reducing agent, most commonly Diisobutylaluminium hydride (DIBAL-H), at low temperatures. pressbooks.pub The reaction stops at the imine stage, which is then hydrolyzed upon acidic workup to furnish the desired aldehyde. libretexts.org This method avoids the over-reduction to the amine and provides a clean route to 3-(decyloxy)propanal, which can then be used in subsequent reactions like Wittig reactions, aldol (B89426) condensations, or reductive aminations to build more complex molecular frameworks. Furthermore, related compounds like 3,3-dialkoxypropionitriles can be hydrolyzed to generate cyanoacetaldehyde, highlighting the role of substituted propionitriles as aldehyde precursors. google.com

Applications of 3 Decyloxy Propionitrile in Advanced Materials Science

Development of Surfactants and Detergent Systems

Surfactants are integral to a myriad of industrial and household applications, owing to their ability to reduce surface tension and form micelles. The performance of a surfactant is intrinsically linked to its molecular structure, particularly the balance between its hydrophilic (water-attracting) and hydrophobic (water-repelling) components.

Influence of the Decyloxy Moiety on Surfactant Properties

The decyloxy moiety, a ten-carbon alkyl chain, in 3-(decyloxy)propionitrile serves as the hydrophobic tail of the molecule. The length of this alkyl chain is a critical determinant of the surfactant's properties. Generally, as the length of the hydrophobic alkyl chain increases, the surfactant's efficiency in reducing surface tension improves. This is because a longer chain leads to a more pronounced exclusion from the aqueous phase and a greater tendency to adsorb at interfaces.

The presence of the ether linkage in the decyloxy group can also influence the surfactant's chemical stability and its interaction with other components in a formulation. Ether linkages are generally more stable to hydrolysis over a wide pH range compared to ester linkages, which can be an advantage in certain detergent formulations.

Research on similar long-chain alkoxy compounds has shown that the flexibility of the alkyl chain also plays a role in the packing of surfactant molecules at interfaces and in micelles, which in turn affects properties like foaming and emulsification.

Hydrophobicity and Aggregation Behavior

The hydrophobicity of a surfactant is directly related to the length of its nonpolar tail. The ten-carbon chain of the decyloxy group imparts significant hydrophobicity to this compound, driving its aggregation in aqueous solutions to form micelles. This aggregation occurs above a specific concentration known as the Critical Micelle Concentration (CMC).

The process of micellization is a key aspect of detergent action. The hydrophobic tails of the surfactant molecules cluster together to form the core of the micelle, while the polar head groups (the propionitrile (B127096) moiety) remain in contact with the surrounding water. This structure allows for the encapsulation of oils and greasy dirt within the hydrophobic core, which can then be washed away.

| Alkyl Chain Length (Number of Carbons) | Typical Critical Micelle Concentration (CMC) (mol/L) |

|---|---|

| 8 | ~1 x 10-2 |

| 10 | ~1 x 10-3 |

| 12 | ~1 x 10-4 |

| 14 | ~1 x 10-5 |

This table shows representative data for a homologous series of nonionic surfactants to illustrate the effect of alkyl chain length on CMC. The values are approximate and can vary depending on the specific head group and experimental conditions.

The aggregation number, which is the average number of surfactant molecules in a micelle, is also influenced by the alkyl chain length. Longer chains generally lead to larger aggregation numbers due to increased hydrophobic interactions.

Liquid Crystalline Materials

Liquid crystals represent a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The constituent molecules in a liquid crystal phase are ordered but not fixed in a crystal lattice. The rod-like shape and polarity of molecules like this compound suggest its potential as a component in liquid crystalline materials.

Mesogenic Properties and Phase Behavior (e.g., Nematic, Smectic, Columnar Phases)

A mesogen is a compound that exhibits liquid crystal properties. The molecular structure of this compound, with its elongated shape arising from the decyl chain and the polar nitrile group, is conducive to the formation of mesophases. The rigidness of certain parts of the molecule and the flexibility of the alkyl chain are key factors for liquid crystallinity.

Depending on the temperature and concentration, molecules with such characteristics can self-assemble into various ordered structures, including:

Nematic Phase: The molecules have a long-range orientational order, meaning they tend to point in the same direction (the director), but they have no positional order.

Smectic Phase: In addition to orientational order, the molecules are arranged in layers. Different types of smectic phases exist, differing in the arrangement of molecules within the layers.

Columnar Phase: Disc-shaped molecules stack on top of one another to form columns.

The presence of a long alkoxy chain, such as the decyloxy group, is a common feature in many thermotropic liquid crystals (where transitions are induced by temperature). The length of this chain can significantly influence the type of mesophase formed and the temperature range over which it is stable.

The table below summarizes the typical influence of alkyl chain length on the mesophase behavior of a homologous series of calamitic (rod-like) liquid crystals.

| Alkyl Chain Length | Observed Mesophases | General Trend in Transition Temperatures |

|---|---|---|

| Short (e.g., C4-C6) | Often Nematic | Lower melting and clearing points |

| Intermediate (e.g., C7-C9) | Nematic and/or Smectic A | Increasing tendency for smectic phases |

| Long (e.g., C10 and above) | Predominantly Smectic phases (e.g., Smectic A, Smectic C) | Higher clearing points, stabilization of more ordered smectic phases |

This table provides a generalized overview of the relationship between alkyl chain length and mesophase behavior in rod-like liquid crystals.

Optical and Electro-Optical Response

Liquid crystalline materials are known for their unique optical properties, which arise from the anisotropic nature of their molecular arrangement. The ability to manipulate the orientation of the liquid crystal molecules with an external electric field forms the basis of many electro-optical applications, such as liquid crystal displays (LCDs).

The strong dipole moment of the nitrile group (-CN) in this compound is a crucial feature for electro-optical applications. This large dipole moment leads to a significant dielectric anisotropy, which is the difference in the material's permittivity parallel and perpendicular to the director. A large positive dielectric anisotropy allows the liquid crystal molecules to be readily aligned by an applied electric field.

The response of a liquid crystal to an electric field is characterized by parameters such as the threshold voltage (the minimum voltage required to induce a change in orientation) and the switching time (the time taken to switch between on and off states). These properties are influenced by the molecular structure of the liquid crystal components. For instance, the viscosity of the material, which is affected by the length of the alkyl chains, plays a significant role in the switching speed.

Self-Assembly and Ordered Structures in Liquid Crystalline Systems

The formation of liquid crystalline phases is a prime example of molecular self-assembly, where molecules spontaneously organize into ordered structures. In the case of potential liquid crystals like this compound, the driving forces for self-assembly are a combination of anisotropic van der Waals interactions between the molecular cores and the hydrophobic interactions of the decyloxy chains.

The interplay between the polar nitrile head and the nonpolar decyloxy tail can lead to the formation of specific, well-defined supramolecular architectures. For example, in smectic phases, the molecules might arrange in bilayers with the polar heads facing each other, or in monolayers with alternating polar and nonpolar regions.

The ability to control this self-assembly process is key to designing materials with tailored properties. By modifying the molecular structure, for example, by changing the length of the alkyl chain or introducing other functional groups, it is possible to tune the type of ordered structure that is formed and, consequently, the material's macroscopic properties.

Polymer Chemistry and Engineering

The dual functionality of this compound, combining a long, nonpolar alkyl chain with a reactive and polar nitrile group, makes it a versatile component in polymer science. This structure allows for its use as a monomer, an additive to modify polymer properties, and a building block for functional polymer networks.

Monomer for Polymer Synthesis

While not a conventional monomer for high-volume polymer production, this compound can be utilized in the synthesis of specialty polymers. The nitrile group can undergo various chemical transformations, allowing it to be incorporated into polymer backbones or as a pendant group. For instance, the nitrile group can be hydrolyzed, reduced, or reacted with other functional groups to form linkages in a polymer chain.

The synthesis of this compound is typically achieved through the cyanoethylation of decyl alcohol. This reaction involves the addition of acrylonitrile (B1666552) to the alcohol in the presence of a base catalyst, forming an ether linkage. wikipedia.orggoogle.com

Table 1: Synthesis of this compound via Cyanoethylation

| Reactants | Catalyst | Product |

| Decyl alcohol, Acrylonitrile | Base (e.g., sodium hydroxide) | This compound |

The resulting monomer, with its decyloxy chain, can be copolymerized with other monomers to introduce flexibility, hydrophobicity, and a lower glass transition temperature to the resulting polymer. The presence of the nitrile group also offers a site for post-polymerization modification, enabling the tuning of the polymer's properties for specific applications.

Additives and Modifiers in Polymer Formulations

The physicochemical properties of this compound make it a candidate for use as a polymer additive. researchgate.net Its long alkyl chain can act as an internal plasticizer, increasing the flexibility and processability of rigid polymers by reducing intermolecular forces between polymer chains. Furthermore, its polar nitrile group can enhance adhesion to certain substrates or improve compatibility in polymer blends.

In a manner analogous to how related propionitrile derivatives, such as 3-(phenylsulfonyl)propionitrile, have been investigated as electrolyte additives in lithium-ion batteries to improve performance , this compound could potentially be explored as an additive in solid polymer electrolytes, where the nitrile group could aid in ion solvation and the decyloxy chain could contribute to the amorphous nature of the polymer matrix, facilitating ion transport.

Table 2: Potential Roles of this compound as a Polymer Additive

| Property of this compound | Potential Effect on Polymer Formulation |

| Long decyloxy chain | Plasticization, increased flexibility, hydrophobicity |

| Polar nitrile group | Improved adhesion, enhanced compatibility, potential for ion solvation |

Integration into Functional Polymer Networks and Films

Functional polymer networks, which are crosslinked polymers designed to respond to external stimuli or perform specific functions, represent an area where this compound could be integrated. mdpi.comnih.gov The nitrile group can be chemically converted to other functionalities, such as amines or carboxylic acids, which can then act as crosslinking sites. This would allow for the creation of networks where the long decyloxy chains are incorporated, potentially leading to materials with interesting properties like controlled swelling, hydrophobicity, or stimuli-responsiveness.

For instance, the reduction of the nitrile groups to primary amines would introduce reactive sites capable of forming amide or epoxy crosslinks, leading to the formation of a stable three-dimensional network. The decyloxy side chains within this network would influence the network's mesh size and its interaction with different solvents.

Organic Electronics and Optoelectronics

The field of organic electronics leverages the tunable electronic properties of organic molecules to create devices like transistors, light-emitting diodes, and solar cells. The molecular structure of this compound, with its electron-withdrawing nitrile group and its solubilizing decyloxy chain, suggests potential, albeit underexplored, applications in this domain.

Components in Organic Thin-Film Transistors (OTFTs)

While this compound itself is not a primary semiconductor, it could be incorporated as a component in the dielectric layer or as a modifying agent for the semiconductor in Organic Thin-Film Transistors (OTFTs). sigmaaldrich.com The decyloxy group, a common substituent in organic semiconductors, is known to enhance solubility and influence the molecular packing in thin films, which is crucial for charge transport.

The nitrile group, with its high dipole moment, could increase the dielectric constant of a polymer gate dielectric, potentially enabling lower operating voltages for the transistor. Furthermore, the molecule could be used to functionalize the surface of the dielectric layer, modifying the interface with the organic semiconductor to improve charge carrier mobility.

Role in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices

In the context of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic (OPV) devices, this compound is not a primary light-emitting or light-absorbing material. However, its properties could be beneficial in other layers of the device stack. For example, it could be blended into the charge-transporting layers to modify their morphology and electronic properties. The decyloxy chain could improve the solubility and film-forming properties of the active layer materials, while the polar nitrile group might influence the energy levels at interfaces, potentially improving charge injection or extraction. researchgate.netdoaj.org

The use of additives with specific functional groups is a common strategy to optimize the performance of OLEDs and OPVs. While direct research on this compound in these applications is not prominent, the fundamental properties of its constituent functional groups suggest it as a candidate for future investigation in the development of advanced organic electronic devices.

Design of Organic Semiconductor Materials

The performance of organic semiconductor devices is intrinsically linked to the morphology and molecular packing of the active thin film. The ordered arrangement of molecules is crucial for efficient charge transport. While this compound is not a primary component of organic semiconductors, its amphiphilic nature suggests a potential role as a morphology-directing agent during the fabrication of organic semiconductor films.

Amphiphilic molecules can act as "shape-directors" in the synthesis of organic semiconductor particles, influencing their crystal structure and, consequently, their electronic properties . The long decyloxy tail of this compound is hydrophobic, while the propionitrile head is polar. This structure could enable it to function as a surfactant or additive in the solution-based processing of organic semiconductors. By self-assembling at interfaces or within the bulk solution, it could influence the nucleation and growth of semiconductor crystals, leading to more ordered domains and fewer defects. This control over morphology is a critical factor in enhancing the performance of organic thin-film transistors (OTFTs) and organic photovoltaic (OPV) cells acs.orgnih.govresearchgate.net.

The table below outlines the key structural features of this compound that are pertinent to its potential application in organic semiconductor design.

| Feature | Description | Potential Impact on Organic Semiconductors |

| Amphiphilic Nature | Possesses a hydrophobic decyl tail and a hydrophilic nitrile head. | Can act as a surfactant or additive to control the morphology and crystallinity of the semiconductor thin film. |

| Polar Nitrile Group | The -C≡N group has a significant dipole moment. | May interact with polar functional groups on the semiconductor or substrate, influencing molecular orientation. |

| Long Alkyl Chain | The ten-carbon chain provides solubility in organic solvents. | Can improve the processability of semiconductor materials and influence the intermolecular spacing. |

Development of Electrolytes for Energy Storage Devices (e.g., Supercapacitors, Li-Ion Batteries)

The propionitrile functional group is a known component in electrolytes for energy storage devices due to its high polarity, which aids in dissolving lithium salts, and its good electrochemical stability. Research on related compounds, such as 3-alkoxypropionitriles, provides a strong basis for the potential utility of this compound in this field.

The long decyloxy chain in this compound would likely increase the viscosity of the electrolyte, which could lower ionic conductivity. Conversely, it might also enhance the thermal stability of the electrolyte. Therefore, this compound could be considered as a co-solvent or additive to tune the properties of existing electrolyte formulations, balancing ionic conductivity, thermal stability, and safety.

The following table summarizes the potential effects of this compound's structural components on electrolyte performance.

| Structural Component | Property Influence | Potential Advantage in Energy Storage | Potential Disadvantage in Energy Storage |

| Propionitrile Group | High Polarity, Good Electrochemical Stability | Effective at dissolving lithium salts, stable over a wide voltage window. | - |

| Decyloxy Group (Long Alkyl Chain) | Increased Viscosity, Lower Polarity, Potential for Self-Aggregation | May enhance thermal stability and form ion-conduction channels. | Can decrease ionic conductivity and salt dissociation. |

Nanomaterials and Nanotechnology

The dual hydrophobic-hydrophilic character of this compound makes it a compelling candidate for applications in nanotechnology, particularly in the formation of self-assembled structures and the development of functional nanomaterials.

Self-Assembly in Nanoscale Structures

Self-assembly is a process where components spontaneously organize into ordered structures. Due to its amphiphilic nature, this compound is expected to self-assemble in solution. In aqueous environments, the hydrophobic decyl tails would aggregate to minimize contact with water, while the polar propionitrile heads would remain exposed to the aqueous phase. This behavior could lead to the formation of various nanoscale structures such as micelles, vesicles, or bilayers, depending on the concentration and conditions.

These self-assembled structures have a wide array of potential applications in nanotechnology. For example, micelles can be used to encapsulate and deliver hydrophobic molecules, while vesicles can serve as simple models for biological membranes or as nanocarriers for drug delivery. The ability to form ordered structures on a substrate could also be exploited for the template-assisted synthesis of other nanomaterials.

Role in Functional Nanomaterials Development

Beyond self-assembly, this compound could play a role in the synthesis and functionalization of nanomaterials. Its properties as a solvent or a surface-modifying agent could be particularly valuable.

As a high-boiling point solvent, it could be used in the synthesis of nanoparticles where temperature control is critical. More significantly, its amphiphilic character suggests it could act as a capping agent or stabilizer during nanoparticle synthesis. By adsorbing onto the surface of growing nanoparticles, it can control their size and prevent aggregation, leading to stable, well-dispersed nanocrystal solutions. The decyloxy chains would provide a sterically hindering layer, while the nitrile groups could offer a point of attachment for further functionalization.

Furthermore, this compound could be used to modify the surface properties of existing nanomaterials. For instance, treating a hydrophilic nanomaterial with this compound could render its surface hydrophobic, allowing for its dispersion in non-polar solvents or polymer matrices. This surface functionalization is a key step in creating nanocomposites with tailored properties. The use of functional alkoxysilanes to modify surfaces and create materials with high adsorption activity provides a parallel for how this compound might be employed mdpi.com.

Emerging Research Avenues and Future Perspectives for 3 Decyloxy Propionitrile

Exploration of Novel Synthetic Pathways and Methodological Advancements

The synthesis of 3-(decyloxy)propionitrile is primarily achieved through the cyanoethylation of 1-decanol, a reaction that typically involves the Michael addition of the alcohol to acrylonitrile (B1666552). masterorganicchemistry.com While this method is well-established, current research is focused on developing more efficient, sustainable, and scalable synthetic pathways.

One promising area of investigation is the use of phase-transfer catalysis (PTC) . PTC can facilitate the reaction between the aqueous-soluble base catalyst and the organic-soluble reactants (1-decanol and acrylonitrile), leading to faster reaction rates, higher yields, and milder reaction conditions. crdeepjournal.org This methodology also aligns with the principles of green chemistry by potentially reducing the need for hazardous organic solvents. crdeepjournal.org The major advantages of PTC in industrial applications include the elimination of organic solvents and the use of inexpensive and less hazardous bases like sodium hydroxide (B78521) or potassium carbonate.

Another avenue of exploration involves the development of novel heterogeneous catalysts. These catalysts, which are in a different phase from the reactants, can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. This approach not only enhances the economic viability of the process but also minimizes waste generation.

Furthermore, advancements in reaction engineering, such as the use of continuous flow reactors, are being considered to improve the safety, consistency, and scalability of the synthesis. Flow chemistry offers precise control over reaction parameters like temperature, pressure, and stoichiometry, which can lead to improved product quality and higher yields.

A comparative overview of potential synthetic methodologies is presented in Table 1.

| Methodology | Catalyst/Reagent | Advantages | Challenges |

| Conventional Michael Addition | Strong base (e.g., NaOH, KOH) | Well-established, simple procedure. | Requires stoichiometric amounts of base, potential for side reactions. |

| Phase-Transfer Catalysis (PTC) | Quaternary ammonium (B1175870) or phosphonium salts | Milder conditions, higher yields, potential for automation, use of inexpensive bases. crdeepjournal.org | Catalyst separation and recycling may be required. |

| Heterogeneous Catalysis | Solid-supported bases or acids | Easy catalyst separation and recycling, potential for continuous processes. | Catalyst deactivation over time, mass transfer limitations. |

| Flow Chemistry | Enhanced safety, precise process control, improved scalability, and reproducibility. | Higher initial equipment cost. |

Advanced Functional Material Design and Performance Optimization

The amphiphilic nature of this compound, arising from its long nonpolar alkyl chain and the polar nitrile group, makes it an attractive candidate for the design of advanced functional materials.

One area of significant potential is in the development of novel corrosion inhibitors . Organic compounds containing heteroatoms like nitrogen and long alkyl chains are known to be effective corrosion inhibitors for metals, particularly steel. nih.gov The lone pair of electrons on the nitrogen atom of the nitrile group can coordinate with the vacant d-orbitals of iron, while the long decyl chain can form a hydrophobic barrier on the metal surface, preventing contact with corrosive agents. mdpi.com Research in this area would focus on optimizing the molecular structure to enhance its adsorption on metal surfaces and improve its inhibition efficiency in various corrosive environments, such as in the oil and gas industry.

Another potential application lies in the field of polymer science . The nitrile group can be a versatile functional handle for polymerization or for modifying the properties of existing polymers. For instance, this compound could be explored as a plasticizer or a processing aid for certain polymers, where the long alkyl chain can enhance flexibility and reduce brittleness. Additionally, its incorporation into polymer backbones could introduce specific functionalities and influence properties such as surface tension, adhesion, and dielectric constant. A related compound, 3-(phenylsulfonyl)propionitrile, has been investigated as a bifunctional electrolyte additive to improve the performance of lithium-ion batteries, suggesting that alkoxypropionitriles could also be explored for energy storage applications.

Future research will likely focus on synthesizing derivatives of this compound to fine-tune its properties for specific applications. This could involve modifying the length of the alkyl chain, introducing other functional groups, or incorporating it into larger molecular architectures.

Interdisciplinary Research with Biological (as a precursor) and Environmental Applications

The chemical reactivity of the nitrile group makes this compound a valuable precursor for the synthesis of other important organic molecules, opening up avenues for interdisciplinary research.

A key transformation of nitriles is their reduction to primary amines. Thus, this compound can serve as a precursor for the synthesis of 3-(decyloxy)propylamine . This amine, with its long alkyl chain, could find applications as a surfactant, a corrosion inhibitor, or an intermediate in the synthesis of more complex molecules with potential biological or material science applications. The synthesis of 3-aminopropionitrile from acrylonitrile and ammonia (B1221849) is an established industrial process, suggesting that similar methodologies could be adapted for the synthesis of 3-(decyloxy)propylamine. mdpi.com

From an environmental perspective, the investigation of long-chain aliphatic nitriles is of interest. While many nitriles are known to be toxic, their environmental fate and biodegradability are crucial considerations. frontiersin.orgepa.gov Research into the microbial degradation pathways of this compound could provide insights into its environmental persistence and potential for bioremediation. frontiersin.org Some naturally occurring long-chain aliphatic nitriles have shown antimicrobial activity, which could inspire the development of new biodegradable antimicrobial agents. mdpi.com

The application of this compound and its derivatives as corrosion inhibitors also has significant environmental implications. By preventing the degradation of metallic infrastructure, these compounds can contribute to resource conservation and reduce the environmental impact associated with corrosion. mdpi.com The development of effective and environmentally benign corrosion inhibitors is a key area of green chemistry research.

Computational-Driven Materials Discovery and Design

Computational chemistry and materials science offer powerful tools for accelerating the discovery and design of new materials based on this compound. Techniques such as Density Functional Theory (DFT) can be employed to predict the molecular properties of this compound and its derivatives. nih.govnih.gov

DFT calculations can provide insights into the electronic structure, molecular geometry, and reactivity of this compound. researchgate.netnih.govals-journal.commdpi.com This information is crucial for understanding its potential as a corrosion inhibitor, as it can help to elucidate the mechanism of its interaction with metal surfaces. nih.gov For instance, computational models can predict the adsorption energy and orientation of the molecule on a metal surface, which are key parameters for determining its inhibition efficiency. The reactivity of nitriles can be investigated using computational methods like the Fukui function and other DFT descriptors to gain information about the reactivity site within a molecule. nih.gov

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or at interfaces. This can be particularly useful for understanding its performance as a surfactant or as a component in a polymer matrix.

Furthermore, computational screening can be used to virtually design and evaluate a large number of derivatives of this compound for specific applications. By systematically modifying the molecular structure and calculating the desired properties, researchers can identify the most promising candidates for experimental synthesis and testing. This computational-driven approach can significantly reduce the time and cost associated with the development of new materials. A summary of computational approaches is provided in Table 2.

| Computational Method | Application for this compound | Predicted Properties |

| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity. | Molecular geometry, electronic properties, adsorption energies, reaction mechanisms. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulating behavior in different environments. | Conformational analysis, diffusion coefficients, interaction with surfaces. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting properties based on molecular structure. | Corrosion inhibition efficiency, biological activity, environmental fate. |

| Virtual Screening | Identifying promising derivatives for specific applications. | Ranking of candidate molecules based on predicted properties. |

Scalability and Industrial Relevance of Synthetic Routes and Applications